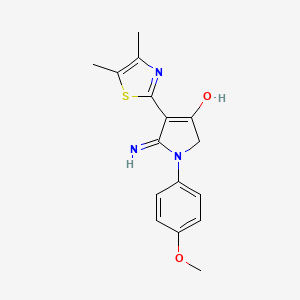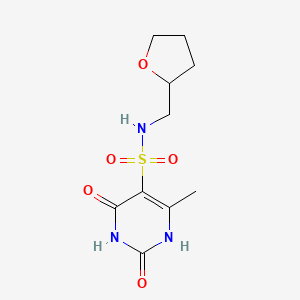![molecular formula C18H12ClN5S B11312208 4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11312208.png)
4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno es un compuesto orgánico complejo caracterizado por su estructura tetracyclica única. Este compuesto presenta un grupo clorofenilo, múltiples átomos de nitrógeno y un átomo de azufre, lo que lo convierte en un tema de interés en diversos campos de investigación química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del derivado clorofenilo, seguido de la introducción de las unidades de tia y pentazatetracyclica mediante una serie de reacciones de ciclación y sustitución. Las condiciones específicas de reacción, como la temperatura, el disolvente y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar la producción mientras se mantiene la coherencia en la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, afectando su reactividad y propiedades.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, juegan un papel importante en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Su estructura única lo convierte en un posible candidato para estudiar interacciones biológicas y desarrollar nuevas moléculas bioactivas.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: La reactividad y estabilidad del compuesto lo hacen útil en diversas aplicaciones industriales, como la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras biomoléculas, lo que lleva a cambios en los procesos y vías celulares. El mecanismo de acción exacto depende de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 7-(4-clorofenil)-13-metil-16-tia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-ona
- 2-[(12-bromo-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-il)amino]etil propanoato
Singularidad
4-(2-clorofenil)-11,13-dimetil-16-tia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaeno se destaca por su combinación específica de grupos funcionales y estructura tetracyclica. Esta disposición única confiere propiedades químicas y físicas distintivas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C18H12ClN5S |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H12ClN5S/c1-9-7-10(2)21-18-13(9)14-15(25-18)17-22-16(23-24(17)8-20-14)11-5-3-4-6-12(11)19/h3-8H,1-2H3 |
Clave InChI |
YFPAZZINCVGEHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312129.png)

![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11312134.png)

![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312146.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312151.png)
![N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312155.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312156.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11312157.png)

![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312180.png)
![4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312190.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11312195.png)
![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)
